1-(4-bromophenyl)-N-[3-(dimethylamino)propyl]methanesulfonamide
Overview
Description
1-(4-bromophenyl)-N-[3-(dimethylamino)propyl]methanesulfonamide is a useful research compound. Its molecular formula is C12H19BrN2O2S and its molecular weight is 335.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 334.03506 g/mol and the complexity rating of the compound is 320. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Organic Chemistry Applications
Various vinylsulfones and vinylsulfonamides, including structures related to "1-(4-bromophenyl)-N-[3-(dimethylamino)propyl]methanesulfonamide," exhibit a wide range of biological activities and are frequently used in synthetic organic chemistry. These compounds serve as active agents in multiple reactions, such as 1,4-addition and electrocyclization reactions. A detailed protocol for the dehydrative synthesis of related vinyl derivatives, avoiding the isolation of intermediate mesyl derivatives, is reported, highlighting their utility in creating active dienophiles and Michael acceptors (Kharkov University Bulletin Chemical Series, 2020).
Medicinal Chemistry and Biological Activity
Compounds with sulfonamide groups, similar to "this compound," are synthesized for their potential biological activities. For example, the synthesis of (4-methanesulfonamidophenoxy)propanolamines as potential class III antiarrhythmic agents has been described. These compounds show promising activity in blocking potassium channels, which is crucial for developing new antiarrhythmic medications (Journal of medicinal chemistry, 1991).
Materials Science and Liquid Crystal Properties
Alkylammonium methane-, ethane-, 1-propane-, and 1-butanesulfonates, which share structural motifs with the compound , exhibit smectic A phase liquid crystal properties when the cation carries a dodecyl or longer alkyl group. This research provides insights into how the sulfonamide functional group can influence the material properties of compounds, potentially guiding the development of new materials with specific optical or electronic properties (Bulletin of the Chemical Society of Japan, 1988).
Properties
IUPAC Name |
1-(4-bromophenyl)-N-[3-(dimethylamino)propyl]methanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrN2O2S/c1-15(2)9-3-8-14-18(16,17)10-11-4-6-12(13)7-5-11/h4-7,14H,3,8-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCLNWILOROVPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNS(=O)(=O)CC1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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